molecular formula C8H7BrO2S B2880831 Methyl 3-(4-bromothiophen-2-yl)acrylate CAS No. 91150-58-2

Methyl 3-(4-bromothiophen-2-yl)acrylate

Cat. No. B2880831
CAS RN: 91150-58-2
M. Wt: 247.11
InChI Key: OPKVLLQCBXEGTN-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(4-bromothiophen-2-yl)acrylate” is a chemical compound with the CAS Number: 91150-58-2 . Its molecular formula is C8H7BrO2S and it has a molecular weight of 247.11 . The IUPAC name for this compound is methyl (2E)-3- (4-bromo-2-thienyl)-2-propenoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-(4-bromothiophen-2-yl)acrylate” is 1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+ . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-(4-bromothiophen-2-yl)acrylate” is stored at a temperature between 28 C .

Scientific Research Applications

Organic Electronics

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate: is a valuable compound in the field of organic electronics. Its brominated thiophene unit is a key building block in the synthesis of π-conjugated polymers. These polymers are essential for developing organic solar cells (OSCs) and organic field-effect transistors (OFETs). The compound’s ability to facilitate the polymerization process, especially through direct heteroarylation polymerization (DHAP), makes it a candidate for creating efficient, lightweight, and flexible electronic devices .

Photovoltaic Materials

In the realm of photovoltaic materials, this compound can be used to synthesize n-type organic semiconductors. These materials are crucial for the active layers in organic photovoltaic cells. The brominated thiophene provides an anchor point for further functionalization, allowing for the fine-tuning of electronic properties to optimize solar energy absorption and conversion .

Polymer Research

The bromine atom in Methyl 3-(4-bromo-thiophen-2-yl)-acrylate serves as an activator for the C-H bond in polymer chains, which is beneficial in polymer research. It can lead to the development of new polymer structures with enhanced properties like thermal stability, mechanical strength, and chemical resistance. This has implications for a wide range of industrial applications, from coatings to advanced composite materials .

Drug Design and Discovery

In drug design and discovery, the compound’s structure is conducive to creating molecular frameworks that can interact with biological targets. It can be used as a precursor for synthesizing small molecules that may act as inhibitors or activators of certain proteins, potentially leading to new therapeutic agents .

Catalysis

The thiophene ring in Methyl 3-(4-bromo-thiophen-2-yl)-acrylate can be utilized in catalysis. It can form part of catalyst systems that facilitate various chemical reactions, including cross-coupling reactions that are pivotal in creating complex organic compounds. The presence of the bromine atom allows for easy substitution with other functional groups, enhancing the versatility of the catalyst .

Sensing and Detection

This compound can also play a role in the development of chemical sensors. The thiophene moiety can be incorporated into sensors that detect environmental pollutants or hazardous chemicals. Its electronic properties make it suitable for use in electronic noses or tongues, which are devices that mimic the human senses of smell and taste for detection purposes .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “Methyl 3-(4-bromothiophen-2-yl)acrylate” can be found online . It’s important to handle the compound in a well-ventilated place and avoid contact with skin and eyes .

properties

IUPAC Name

methyl (E)-3-(4-bromothiophen-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-11-8(10)3-2-7-4-6(9)5-12-7/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKVLLQCBXEGTN-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromo-thiophen-2-yl)-acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.